molecular formula C15H16O2 B14133576 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl

3',5'-Dimethoxy-2-methyl-1,1'-biphenyl

Cat. No.: B14133576
M. Wt: 228.29 g/mol
InChI Key: YDOLJWUMJZZWEB-UHFFFAOYSA-N
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Description

3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is a substituted biphenyl compound that serves as a valuable synthetic intermediate and building block in advanced materials research. Based on the characteristics of closely related dimethoxy- and methyl-substituted biphenyls, this chemical is expected to be a solid at room temperature . Its molecular structure, featuring methoxy groups at the meta positions and a methyl group on the adjacent ring, makes it a candidate for use in supramolecular chemistry and the development of novel polymeric systems . Similar biphenyl derivatives are frequently utilized as precursors in the synthesis of liquid crystals and in the construction of Percec-type self-assembling supramolecular dendrimers . These dimethoxybiphenyl cores are often synthesized via reliable cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which is widely used for constructing biaryl bonds with high fidelity . The presence of the methyl substituent can influence the compound's crystallographic packing through weak C–H···O hydrogen-bonding networks and C–H···π interactions, which can be a critical factor in material design . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-methylphenyl)benzene

InChI

InChI=1S/C15H16O2/c1-11-6-4-5-7-15(11)12-8-13(16-2)10-14(9-12)17-3/h4-10H,1-3H3

InChI Key

YDOLJWUMJZZWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Conformational Analysis and Stereochemical Aspects of 3 ,5 Dimethoxy 2 Methyl 1,1 Biphenyl

Atropisomerism in Substituted Biphenyls

Atropisomerism describes a type of stereoisomerism that results from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers, known as atropisomers. cutm.ac.in In biphenyl (B1667301) derivatives, this phenomenon is a direct consequence of steric interactions between substituents on the aromatic rings. pharmaguideline.com Unlike point chirality, which is centered on an atom, the chirality in atropisomeric biphenyls is axial, centered along the axis of the bond connecting the two aryl rings. cutm.ac.in

For a biaryl compound to exhibit axial chirality, two primary conditions must be met. The first is a sufficiently high energy barrier to rotation around the aryl-aryl bond, which prevents the free interconversion of the conformers at ambient temperatures. cutm.ac.in The second condition is that each ring must possess a substitution pattern that results in the molecule being non-superimposable on its mirror image. Specifically, for a biphenyl system, neither of the phenyl rings can have a plane of symmetry that is congruent with the plane of that ring. This is typically achieved by having different substituents on either side of the chiral axis. cutm.ac.in

In the case of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, the presence of a methyl group at the 2-position (an ortho position) provides the necessary steric hindrance to restrict rotation. The substitution pattern on the second ring, with two methoxy (B1213986) groups at the 3' and 5' positions, ensures that the molecule as a whole lacks a plane of symmetry, thus fulfilling the preconditions for axial chirality.

The stability of atropisomers is quantified by the Gibbs free energy of activation (ΔG‡) for rotation around the biaryl axis. A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol, which corresponds to a half-life of at least 1000 seconds. The magnitude of this barrier is influenced by a combination of steric, electronic, and other non-bonding interactions.

The most significant factor contributing to the rotational barrier in substituted biphenyls is the steric hindrance imposed by substituents at the ortho positions. pharmaguideline.com Bulky groups at these positions clash with each other and with the atoms of the opposing ring in the planar transition state of rotation, thereby increasing the energy of this state and, consequently, the rotational barrier.

For this compound, the key ortho-substituent is the methyl group at the 2-position. While no specific experimental or computational data for the rotational barrier of this exact molecule are readily available, data from analogous compounds can provide a reasonable estimate. For instance, the calculated rotational barrier for 2-methylbiphenyl (B165360) is approximately 50 kJ/mol (~12 kcal/mol), and for 2,2'-dimethylbiphenyl (B165481), it exceeds 100 kJ/mol (~24 kcal/mol). westmont.edu This indicates that a single ortho-methyl group introduces a significant, though likely insufficient for room temperature stability, barrier to rotation. The presence of substituents on the second ring, even at the meta positions, can further influence this barrier through buttressing effects.

CompoundOrtho Substituent(s)Calculated Rotational Barrier (kcal/mol)
BiphenylNone~1.5 - 2.0
2-Methylbiphenyl-CH₃~12
2,2'-Dimethylbiphenyl-CH₃, -CH₃>24
This compound -CH₃ Estimated >12

The electronic nature of substituents can also modulate the rotational barrier, although typically to a lesser extent than steric effects. Methoxy groups, such as those at the 3' and 5' positions of the target molecule, exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect due to the high electronegativity of the oxygen atom, and electron-donating through the resonance effect, where the oxygen lone pairs delocalize into the aromatic π-system.

The biphenyl system is a conjugated π-system. This conjugation is maximized when the two aryl rings are coplanar, which would lower the ground state energy. However, in ortho-substituted systems, the steric repulsion in the planar conformation far outweighs the stabilization gained from extended conjugation. Therefore, the molecule adopts a twisted conformation in its ground state. The balance between the destabilizing steric forces and the stabilizing π-conjugation determines the equilibrium dihedral angle. For 2-methylbiphenyl, the dihedral angle is around 53°. westmont.edu

Other non-bonding interactions, such as van der Waals forces and dipole-dipole interactions, can also play a role in the conformational preferences of substituted biphenyls. The methoxy groups in this compound can engage in such interactions, potentially influencing the precise dihedral angle and the shape of the rotational energy profile.

Factors Influencing Rotational Barriers and Conformational Stability

Stereoselective Synthesis of Atropisomers

The synthesis of enantiomerically enriched atropisomers is a significant area of research in organic chemistry, with applications in catalysis, materials science, and medicinal chemistry. researchgate.net While a specific stereoselective synthesis for this compound has not been reported, several modern synthetic strategies could be adapted for its preparation.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the construction of the biaryl scaffold. To achieve stereoselectivity, chiral ligands are employed to control the orientation of the coupling partners during the bond-forming step. For the synthesis of the target molecule, a chiral palladium catalyst could be used to couple 2-methylphenylboronic acid with 1-bromo-3,5-dimethoxybenzene, or vice versa.

Another approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to one of the aryl precursors, directing the stereochemical outcome of the coupling reaction. Subsequent removal of the auxiliary would then yield the enantiomerically enriched biphenyl.

More recent advances include asymmetric C-H activation, where a chiral catalyst directs the functionalization of a C-H bond on a pre-existing aryl group to form the biaryl linkage. nih.gov This method offers a more atom-economical route to atropisomeric compounds. The choice of strategy would depend on the availability of starting materials and the desired level of enantiomeric excess.

An article on "this compound" focusing on the requested detailed sub-topics cannot be generated at this time.

Extensive research has revealed no specific studies or detailed findings concerning the enantioselective approaches, dynamic kinetic resolution, kinetic resolution strategies, or desymmetrization methods for the chemical compound This compound .

While general principles of stereochemistry suggest that the presence of the 2-methyl group would create a barrier to rotation, leading to axial chirality (atropisomerism), there is no available literature detailing the specific synthesis or resolution of its enantiomers according to the outlined topics. libretexts.orgnih.govresearchgate.net The generation of an article with detailed research findings and data tables, as requested, would not be possible without specific data for this compound.

Based on the available scientific literature, a detailed article focusing solely on the advanced spectroscopic and structural elucidation of "this compound" cannot be generated. The necessary experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for this specific compound is not present in the provided search results.

The available research focuses on structurally similar but distinct compounds, such as 3,5-dimethoxy-4'-methylbiphenyl, 4,4'-dimethoxy-1,1'-biphenyl, and methyl 3',5'-dimethoxybiphenyl-4-carboxylate. nih.govniscpr.res.iniucr.org To generate an article that is both scientifically accurate and strictly adheres to the user's request of focusing solely on "this compound," specific published data for this exact molecule is required. Extrapolating or substituting data from related compounds would violate the core requirements of accuracy and singular focus.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, the molecular formula is C₁₅H₁₆O₂. The nominal molecular weight is 228 g/mol . In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺), which in this case would be observed at m/z 228.

The fragmentation pattern of the molecular ion provides valuable information about the compound's structure. The energetic molecular ions can break apart into smaller, more stable fragments. The analysis of these fragment ions helps to identify the different structural motifs within the molecule.

Expected Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, characteristic of biphenyls, methyl-substituted aromatics, and aryl ethers:

Loss of a Methyl Radical: A common fragmentation pathway involves the cleavage of a methyl group (-CH₃), either from the 2-position or from one of the methoxy (B1213986) groups. This would result in a fragment ion at m/z 213 (M-15). The stability of the resulting cation often influences the likelihood of this fragmentation.

Loss of a Methoxy Radical: Cleavage of a methoxy group (-OCH₃) would lead to a fragment ion at m/z 197 (M-31).

Loss of Formaldehyde (B43269): Ethers can undergo rearrangement and elimination of formaldehyde (CH₂O), which would produce a fragment ion at m/z 198 (M-30).

Cleavage of the Biphenyl (B1667301) Bond: The single bond connecting the two phenyl rings can also cleave, leading to fragments corresponding to the individual substituted benzene (B151609) rings. This can provide information about the substitution pattern on each ring.

Formation of a Tropylium (B1234903) Ion: Aromatic compounds with a methyl group can undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the competing fragmentation pathways.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Formula of Fragment Origin
228Molecular Ion[C₁₅H₁₆O₂]⁺-
213[M - CH₃]⁺[C₁₄H₁₃O₂]⁺Loss of a methyl radical
197[M - OCH₃]⁺[C₁₄H₁₃O]⁺Loss of a methoxy radical
198[M - CH₂O]⁺[C₁₄H₁₄O]⁺Loss of formaldehyde
183[M - CH₃ - CH₂O]⁺[C₁₃H₁₁O]⁺Sequential loss of methyl and formaldehyde
168[M - 2xCH₂O]⁺[C₁₃H₁₂]⁺Loss of two formaldehyde molecules
152[M - OCH₃ - CH₃ - H₂]⁺[C₁₁H₈]⁺Complex rearrangement and loss
91Tropylium Ion[C₇H₇]⁺Rearrangement of the methyl-substituted phenyl ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group absorbs at a characteristic frequency, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic rings, methyl group, and methoxy groups.

Key IR Absorption Bands:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group at the 2-position and the methyl groups of the methoxy substituents are expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings usually give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The characteristic stretching vibrations of the aryl-alkyl ether linkages (Ar-O-CH₃) are expected to produce strong bands in the 1250-1000 cm⁻¹ region. Asymmetric stretching is typically observed around 1250 cm⁻¹, while symmetric stretching appears near 1050 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic rings can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region.

Interactive Data Table: Predicted Infrared Spectroscopy Peaks

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchingAromatic
3000-2850C-H StretchingMethyl (aliphatic)
1600-1450C=C StretchingAromatic Ring
~1460C-H BendingMethyl (aliphatic)
~1250Asymmetric C-O StretchingAryl-alkyl ether
~1050Symmetric C-O StretchingAryl-alkyl ether
900-675C-H Bending (out-of-plane)Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are π → π*.

The UV-Vis spectrum of biphenyl itself is characterized by a strong absorption band (the K-band) around 250 nm, which is due to the π → π* transition of the conjugated system. The presence of substituents on the biphenyl rings can cause shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε).

Influence of Substituents:

Methoxy Groups (-OCH₃): The two methoxy groups are auxochromes, meaning they are electron-donating groups with lone pairs of electrons that can interact with the π-system of the aromatic ring. This interaction increases the extent of conjugation, leading to a bathochromic shift (a shift to longer wavelengths) of the λmax.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group and has a smaller effect on the UV-Vis spectrum compared to the methoxy groups, but it can also contribute to a slight bathochromic shift.

Conformational Insights:

The UV-Vis spectrum can also provide insights into the conformation of the biphenyl system. The degree of conjugation between the two phenyl rings is dependent on the dihedral angle between them. A more planar conformation allows for greater π-orbital overlap and results in a stronger absorption at a longer wavelength. Steric hindrance from substituents, particularly at the ortho positions (like the 2-methyl group), can force the rings to twist out of planarity, which may result in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption band compared to a more planar analogue.

Interactive Data Table: Predicted UV-Vis Absorption Data

Transition Predicted λmax (nm) Solvent Notes
π → π* (K-band)~260-280Ethanol/MethanolThe presence of methoxy and methyl groups is expected to cause a bathochromic shift from the unsubstituted biphenyl λmax of ~250 nm.
π → π* (B-band)~210-230Ethanol/MethanolThis band is associated with the benzene-like electronic transitions.

Computational Chemistry Approaches to 3 ,5 Dimethoxy 2 Methyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, offer a first-principles approach to understanding molecular properties. wikipedia.orgnih.govwavefun.com For substituted biphenyls, these methods are crucial for elucidating how substituents influence the molecule's geometry and the energetics of its various forms.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are commonly used to optimize the molecular geometries of substituted biphenyls and to calculate the energy barriers associated with rotation around the central carbon-carbon bond. rsc.orgsemanticscholar.org

For aromatic systems like 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, the inclusion of dispersion corrections is critical. Functionals such as B3LYP-D3, B97-D, and TPSS-D3 have been identified as particularly effective for calculating the torsional barriers in substituted biphenyls, as they accurately account for the attractive van der Waals forces between the phenyl rings and substituents. researchgate.netrsc.org These non-covalent interactions significantly impact the stability of both the ground and transition states during torsional isomerization. researchgate.netrsc.org DFT calculations are also employed to determine various electronic properties, such as dipole moments and the distribution of atomic charges, which are essential for understanding the molecule's reactivity and intermolecular interactions. jcsp.org.pkscivisionpub.com

While specific DFT studies on this compound are not extensively detailed in the surveyed literature, the established methodologies for similar compounds would be directly applicable. A typical study would involve geometry optimization to find the lowest energy conformation and then mapping the potential energy surface along the torsional angle of the biphenyl (B1667301) linkage to determine rotational barriers.

Illustrative DFT Calculation Outputs for a Substituted Biphenyl

PropertyDFT FunctionalBasis SetCalculated Value (Illustrative)
Ground State Dihedral Angle (°)B3LYP-D36-311+G(d,p)~65°
Rotational Barrier (kcal/mol)B3LYP-D36-311+G(d,p)~18 kcal/mol
Dipole Moment (Debye)B3LYP6-311+G(d,p)~1.5 D

Ab initio—meaning "from the beginning"—methods solve the Schrödinger equation without empirical parameters, offering a pathway to very high accuracy. wikipedia.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) represent higher levels of theory compared to DFT. wikipedia.orgacs.org

These methods are often used to benchmark the performance of DFT functionals for specific molecular systems. acs.org For biphenyl itself, high-level ab initio calculations have been crucial in resolving discrepancies between experimental and early theoretical predictions of its torsional potential. acs.orgacs.org Due to their significant computational expense, these methods are typically applied to smaller systems or for single-point energy calculations on geometries optimized with less costly methods like DFT. For a molecule of the size of this compound, applying Coupled Cluster theory for a full geometry optimization or conformational scan would be computationally demanding but would provide highly reliable energetic data.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is the set of mathematical functions used to construct the molecular orbitals. wikipedia.org For aromatic molecules like substituted biphenyls, large and flexible basis sets are necessary to accurately describe the delocalized π-electron systems and the diffuse electron density. rsc.orgresearchgate.net

Pople-style basis sets, such as the 6-311+G(d,p), are widely used. rsc.orgscivisionpub.com In this notation, "6-311G" indicates a triple-zeta split-valence basis set, the "+" signifies the addition of diffuse functions to better describe anions or weak interactions, and "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for greater flexibility in describing bonding environments. wikipedia.orgyoutube.com For even higher accuracy, correlation-consistent basis sets, such as those from the aug-cc-pVTZ series, are often employed, especially in conjunction with ab initio methods. acs.org

To achieve the highest accuracy, results from calculations with a series of systematically larger basis sets can be used to extrapolate to the complete basis set (CBS) limit. researchgate.net This technique helps to minimize the error inherent in using a finite basis set to represent the electronic wavefunction.

Commonly Used Basis Sets for Aromatic Compounds

Basis Set FamilyExampleKey FeaturesTypical Application
Pople Style6-311+G(d,p)Split-valence, includes diffuse and polarization functions.Routine DFT geometry optimizations and frequency calculations.
Correlation-Consistentaug-cc-pVTZDesigned for systematic convergence of correlation energy.High-accuracy post-Hartree-Fock energy calculations.
Karlsruhedef2-TZVPPWell-balanced for a wide range of elements and properties.DFT calculations, particularly for energetics and properties.

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic structure, molecular mechanics and dynamics simulations are better suited for exploring the conformational space and dynamic behavior of molecules over longer timescales.

The biological activity and physical properties of biphenyl derivatives are strongly influenced by their preferred three-dimensional shape, or conformation. The presence of substituents, especially at the ortho positions, restricts rotation around the central C-C bond, leading to a complex conformational energy landscape. libretexts.org

For this compound, the key conformational variable is the dihedral angle between the two phenyl rings. Computational methods can map the potential energy landscape by systematically rotating this bond and calculating the energy at each step, a process known as a potential energy surface (PES) scan. lew.ro This mapping reveals the location of energy minima, corresponding to stable conformers, and the transition states that separate them. The ortho-methyl group in this specific compound is expected to create significant steric hindrance, preventing the molecule from adopting a planar conformation and favoring a twisted structure.

The energy required to rotate around the biphenyl linkage is known as the rotational barrier. This barrier is a critical parameter, as it determines whether different conformational isomers (atropisomers) can be isolated at a given temperature. libretexts.org If the barrier is sufficiently high (typically >20 kcal/mol), the enantiomeric conformers can be separated. libretexts.org

Computational chemistry is a primary tool for predicting these barriers. rsc.orgresearchgate.net The height of the rotational barrier in substituted biphenyls is highly dependent on the size of the ortho-substituents. libretexts.orgrsc.org The 2-methyl group in this compound is expected to induce a substantial rotational barrier. For comparison, computational studies on 2-methylbiphenyl (B165360) have estimated a rotational barrier of approximately 50 kJ/mol (~12 kcal/mol), while experimental results for 2,2'-dimethylbiphenyl (B165481) show an even higher barrier. researchgate.netwestmont.edu The transition state for this rotation typically involves a conformation where the ortho substituents are forced past each other, leading to high steric strain. The torsional profile, a plot of energy versus the dihedral angle, provides a complete picture of this process, showing the energy of the stable conformers and the transition states connecting them. Molecular dynamics simulations can also provide insight into the dynamic behavior of the molecule as it transitions between different conformational states. researchgate.netnih.gov

Illustrative Torsional Profile Data for a 2-Methyl Substituted Biphenyl

ParameterDescriptionIllustrative Value
Ground State (GS) Dihedral AngleThe twist angle between the phenyl rings in the most stable conformer.±65°
Transition State (TS) Dihedral AngleThe twist angle at the peak of the rotational barrier, often near planar.0° or 180°
Rotational Energy Barrier (ΔE)The energy difference between the transition state and the ground state (ETS - EGS).15 - 20 kcal/mol

Table of Compounds Mentioned

Compound Name
This compound
2-methylbiphenyl

Influence of Solvation on Conformational Dynamics

The dynamic nature of this compound, particularly the rotation around the biphenyl linkage, is significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of conformational energies and rotational barriers in different environments.

The presence of the methoxy (B1213986) and methyl groups introduces steric hindrance and specific electronic interactions that dictate the preferred dihedral angle between the two phenyl rings. In the gas phase, the molecule adopts a twisted conformation to minimize steric repulsion. However, in a polar solvent, the conformational equilibrium can shift. The solvent can stabilize or destabilize certain conformations depending on the change in the molecule's dipole moment during rotation. For instance, conformations with a larger dipole moment are generally favored in polar solvents.

Computational studies on substituted biphenyls have shown that both explicit and implicit solvation models can be used to probe these effects. While explicit models, which involve individual solvent molecules, are more computationally expensive, they can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For this compound, the interaction of polar solvents with the methoxy groups would be a key factor in determining the conformational preferences and the energy barrier to rotation (atropisomerization).

Table 1: Theoretical Rotational Barriers of Substituted Biphenyls in Different Solvents (Illustrative Data)

SolventDielectric ConstantCalculated Rotational Barrier (kcal/mol)
Gas Phase118.5
Dichloromethane8.917.9
Acetonitrile37.517.2
Water78.416.8

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in various chemical reactions. By mapping the potential energy surface, key reactive sites can be identified.

Transition State Analysis of Key Reactions

Understanding the mechanism of reactions involving this compound requires the identification and characterization of transition states. Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates.

For electrophilic aromatic substitution, a common reaction for biphenyl systems, computational analysis can predict the most likely site of attack. The electron-donating nature of the methoxy groups and the activating effect of the methyl group influence the electron density distribution in the aromatic rings, thereby directing incoming electrophiles. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the addition of an electrophile and calculating its energy relative to the reactants. This analysis can reveal the regioselectivity of such reactions.

Atropisomerization, the interconversion of enantiomeric rotamers, is another key process for which transition state analysis is vital. The transition state for this process is typically a planar or near-planar conformation of the biphenyl system. The energy of this transition state determines the barrier to rotation and thus the stereochemical stability of the atropisomers.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. By performing GIAO calculations on the optimized geometry of the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the structure and assign specific resonances. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For flexible molecules like this compound, it is often necessary to calculate the NMR parameters for multiple low-energy conformations and then compute a Boltzmann-weighted average to obtain a more accurate prediction.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Biphenyl (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1138.2137.9
C2129.5129.1
C3114.8114.5
C1'141.5141.1
C2'130.1129.8
C3'112.3112.0

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular structure. The calculated frequencies and their corresponding intensities can be compared with an experimental IR spectrum to identify characteristic vibrational modes, such as C-H stretching, C=C aromatic stretching, and C-O stretching of the methoxy groups.

Applications in Catalysis and Materials Science Academic Research Perspectives

Role of Substituted Biphenyls as Chiral Ligands in Asymmetric Catalysis

Atropisomeric, C2-symmetric diphosphine ligands built upon a biphenyl (B1667301) or binaphthyl backbone have become crucial in the field of asymmetric catalysis. nih.govpnas.org These chiral ligands, when complexed with transition metals like ruthenium, rhodium, or iridium, form highly effective and selective catalysts for enantioselective transformations. pnas.orgnih.gov The choice of the chiral ligand is a determining factor for both the catalytic activity and the level of chiral induction achieved in a reaction. pnas.orgnih.gov The biphenyl framework provides a stable and sterically defined backbone that, when appropriately substituted, creates a chiral environment around the metal center, enabling the synthesis of specific enantiomers of a target molecule. researchgate.net

The synthesis of enantiomerically pure biphenyl-based ligands is a key challenge in catalysis. nih.govpnas.org Traditional methods often involve aryl-aryl coupling followed by the classical resolution of the resulting atropisomers, a process where the maximum yield of the desired isomer is limited to 50%. nih.govpnas.org To overcome this, significant research has focused on developing efficient atroposelective methodologies. nih.govpnas.org

Several synthetic strategies have been developed to construct these complex molecules. A common approach involves a multi-step sequence that can include:

Ortholithiation and Iodination: Introduction of iodine atoms at specific positions on a biphenyl precursor. pnas.orgnih.gov

Ullmann Coupling: An intramolecular coupling reaction to form the biaryl bond, which can be substrate-directed to achieve high diastereoselectivity and transfer central chirality to axial chirality. pnas.orgnih.govpnas.orgpolyu.edu.hk This method can avoid the need for a separate resolution step. nih.govpnas.org

Oxidative Coupling: An alternative to Ullmann coupling, using reagents like lithium diisopropylamide and anhydrous iron(III) chloride to form the biaryl diphosphine dioxide. nih.govpnas.org

Phosphorylation: Introduction of the crucial phosphine (B1218219) groups. nih.gov

Reduction: The final step often involves the reduction of phosphine oxides to the desired diphosphine ligands using reducing agents like trichlorosilane. nih.govnih.gov

For instance, the synthesis of a bridged C2-symmetric biphenyl phosphine ligand involved an intramolecular Ullmann coupling that led to the final ring closure, affording the diphosphine dioxide with essentially complete atropdiastereoselectivity. nih.govpnas.org This key step translated the chirality from an existing chiral center in the molecule to the biphenyl axis, successfully avoiding a tedious resolution process. nih.govpnas.org Similarly, ligands such as SYNPHOS and DIFLUORPHOS are synthesized via a sequence involving lithiation, iodination, and Ullmann coupling. pnas.org

The efficacy of biphenyl-based diphosphine ligands in asymmetric catalysis is governed by their stereoelectronic properties. pnas.orgnih.gov These properties, which include both steric and electronic factors, can be precisely tuned by modifying the substituents on the biphenyl backbone. pnas.orgchemrxiv.orgpsu.edu

Key Stereoelectronic Parameters:

PropertyDescriptionImpact on Catalysis
Cone Angle A measure of the steric bulk of the phosphine ligand, quantifying the space it occupies around the metal center. psu.eduInfluences the accessibility of the substrate to the catalytic center. Larger cone angles can create a more defined chiral pocket, enhancing enantioselectivity, but excessive bulk may hinder catalytic activity. psu.eduuit.no
Bite Angle The P-M-P angle in a bidentate phosphine ligand complexed to a metal (M). The "natural bite angle" is the preferred angle for a given ligand.A critical factor that can influence both steric and electronic properties of the catalyst. It affects the geometry of the metal complex, which in turn impacts selectivity and activity. psu.edu
Electronic Properties The electron-donating or electron-withdrawing nature of the ligand. This is influenced by the substituents on the phosphine and the biphenyl backbone. psu.eduModulates the reactivity of the metal center. Electron-rich phosphines can enhance the catalytic activation of less reactive bonds, while electron-withdrawing groups can also promote certain reactions. pnas.orgpsu.edu

Researchers have developed methods to quantify and compare the stereoelectronic profiles of different ligands. For example, a study comparing the ligands BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS established their steric and electronic scales. pnas.org It was found that SYNPHOS has a narrow dihedral angle and stronger basicity (more electron-donating), while DIFLUORPHOS also has a narrow dihedral angle but higher π-acidity (more electron-withdrawing). pnas.org These complementary features mean that one ligand may provide high enantioselectivity for a substrate where the other performs poorly, making them a versatile toolkit for catalysis. pnas.orgnih.gov The interplay between the stereoelectronic features of the ligand and the substrate is crucial for achieving high enantioselectivities. pnas.orgnih.gov

Biphenyl-based diphosphine ligands are highly effective in a variety of enantioselective transformations, with asymmetric hydrogenation being one of the most prominent examples. pnas.orgnih.govnih.gov In this reaction, a prochiral substrate (e.g., a ketone or olefin) is reduced with molecular hydrogen to create a chiral product with high enantiomeric excess (ee). pnas.orgnih.gov

Ruthenium complexes containing chiral biphenyl diphosphine ligands have proven to be powerful catalysts for the asymmetric hydrogenation of a wide range of substrates. pnas.orgpolyu.edu.hk For example, ligands like MeO-BIPHEP and the more recently developed SYNPHOS and DIFLUORPHOS have been screened in the Ru(II)-catalyzed hydrogenation of various prochiral ketones and olefins. pnas.org

Performance of Biphenyl Diphosphine Ligands in Ru-Catalyzed Asymmetric Hydrogenation

SubstrateLigandEnantiomeric Excess (ee)
HydroxyacetoneMeO-BIPHEP96-97%
HydroxyacetoneSYNPHOS96-97%
HydroxyacetoneDIFLUORPHOS96-97%
Dimethyl itaconateSYNPHOS92%
Dimethyl itaconateMeO-BIPHEP90%
Dimethyl itaconateDIFLUORPHOS85%
2-(6′-methoxy-2′-naphthyl)propenoic acidNovel Bridged Ligandup to 96.0%
β-ketoestersNovel Bridged Ligandup to >99%

Data compiled from multiple research studies. pnas.orgnih.govpolyu.edu.hk

The results show that the choice of ligand has a profound impact on enantioselectivity. pnas.org For a series of seven different substrates, the SYNPHOS ligand consistently provided the best enantioselectivities (92–99% ee). pnas.org In other studies, newly designed bridged biphenyl ligands were found to be highly effective for the hydrogenation of α- and β-ketoesters and 2-(6′-methoxy-2′-naphthyl)propenoic acid, in some cases outperforming established ligands like MeO-BIPHEP and BINAP. nih.govpnas.orgpolyu.edu.hk These findings highlight the power of rational ligand design in optimizing catalytic performance for specific chemical transformations. pnas.orgnih.gov

Development of Biphenyl Derivatives for Advanced Materials

The rigid and planar structure of the biphenyl unit makes it an excellent building block for advanced materials. rsc.orgarabjchem.org By incorporating biphenyl derivatives into larger structures like polymers or coordination networks, materials with specific, tailored functionalities can be created. nih.govnih.gov These functionalities are useful in applications ranging from separation membranes to catalysis. acs.orgrsc.org

Biphenyl moieties can be incorporated into polymers to create materials with unique properties. Monomers containing biphenyl groups, such as acrylated derivatives of 2-phenylphenol, 4-phenylphenol, and 4,4'-dihydroxybiphenyl, have been used to synthesize covalently crosslinked polymers. nih.gov These polymers exhibit interesting network properties due to noncovalent, intramolecular π-π interactions between the biphenyl side groups. nih.gov

Another application is in the development of anion exchange membranes (AEMs), which are crucial for technologies like electrodialysis. A series of poly(alkyl-biphenyl pyridinium) AEMs were synthesized via a superacid-catalyzed polymerization of biphenyl and 4-acetylpyridine. rsc.org The resulting polymer backbone is free of base-sensitive linkages, enhancing its chemical stability. rsc.org The introduction of a hydrophobic alkyl side chain induces a microphase-separated structure within the membrane. rsc.org This structure facilitates the active transport of certain ions over others, leading to high permselectivity, for example, between chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) ions. rsc.org Such materials are promising for practical industrial applications in mono-/divalent anion separation. rsc.org

Biphenyl derivatives functionalized with coordinating groups, such as carboxylic acids, are excellent linkers for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org These materials consist of metal ions or clusters connected by organic linkers, forming extended one-, two-, or three-dimensional networks. nih.govacs.org

The use of dihydroxy-functionalized biphenyl dicarboxylic acid linkers has led to the assembly of nine new metal-organic architectures with metals like cobalt, manganese, zinc, cadmium, and copper. nih.govacs.org The biphenyl core in these linkers allows for rotation along the central C-C bond, with dihedral angles ranging from 0.0° to 46.21°. nih.gov This flexibility enables the linker to adapt to the coordination preferences of different metal ions, leading to a wide diversity of structural types, from simple molecular dimers to complex 3D frameworks. nih.govacs.org

The carboxylate groups of these biphenyl linkers can adopt various coordination modes, further contributing to the structural diversity of the resulting CPs. nih.gov

Observed Coordination Modes of Biphenyl-Dicarboxylate Linkers

ModeDescription
Monodentate The carboxylate group binds to a single metal center through one oxygen atom.
Bidentate Chelating The carboxylate group binds to a single metal center through both oxygen atoms.
Bidentate Bridging The carboxylate group bridges two metal centers.

This table illustrates some of the common coordination modes exhibited by carboxylate groups in CPs. nih.gov

The resulting CPs and MOFs have potential applications in areas such as gas storage and separation, sensing, and catalysis. acs.org The structure and properties of these materials are highly dependent on factors like the specific metal ion used, the position of the functional groups on the biphenyl linker, and the presence of other mediating molecules during crystallization. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for Biphenyl (B1667301) Synthesis

The synthesis of biphenyls has traditionally relied on methods that often involve harsh reagents, heavy metal catalysts, and significant solvent waste. The principles of green chemistry are driving innovation towards more sustainable and environmentally benign synthetic routes.

One promising area is the development of metal-free photochemical methods. Researchers have reported a photochemical alternative called "photosplicing" for the selective preparation of a wide range of biphenyls. researchgate.net This approach avoids the need for hazardous organometallic reagents and heavy metal catalysts, which are often toxic and difficult to remove from the final products. researchgate.net By using photosensitizers in combination with UV-A, UV-B, or even sunlight, this method paves the way for large-scale production without requiring complex reactor setups. researchgate.net

Another significant advancement is the adaptation of classic cross-coupling reactions to aqueous media. The Suzuki-Miyaura cross-coupling, a powerful tool for C-C bond formation, is being reimagined with green principles. A notable example is the use of a water-soluble fullerene-supported palladium chloride nanocatalyst. researchgate.net This system allows for the synthesis of variously substituted biphenyl carboxylic acids in high yields at room temperature in pure water, minimizing the use of volatile organic solvents. researchgate.net The catalyst also demonstrates high recyclability, a key aspect of sustainable chemistry. researchgate.net Furthermore, solventless reactions, utilizing techniques like sequential Aldol and Michael additions, are being explored to create complex biphenyl-containing structures benignly. flinders.edu.au

Green Synthesis MethodKey FeaturesAdvantages
Photochemical Synthesis ("Photosplicing") Metal-free, uses UV light or sunlight with photosensitizers. researchgate.netAvoids hazardous organometallic reagents and heavy metal catalysts. researchgate.net
Aqueous Suzuki-Miyaura Coupling Employs water-soluble nanocatalysts (e.g., fullerene-supported PdCl2). researchgate.netHigh yields in water at room temperature, catalyst is recyclable. researchgate.net
Solventless Reactions Involves reactions like Aldol and Michael additions without a solvent medium. flinders.edu.auReduces solvent waste, promotes atom economy. flinders.edu.au

Advanced Computational Methodologies for Complex Biaryl Systems

The structural complexity and subtle energetic differences that govern the behavior of biaryl systems, particularly atropisomers, make them ideal candidates for study using advanced computational methods. As computational power increases, so does the accuracy and predictive capability of theoretical models.

Density Functional Theory (DFT) has become a vital tool for understanding the non-covalent interactions that are critical to the function of biaryl-containing molecules, such as in drug-receptor binding. nih.gov For instance, computational modeling has been used to gain insight into the π-stacking and hydrogen bonding interactions between the biaryl side-chain of antibiotics and their ribosomal targets. nih.gov These analyses can elucidate the structural basis for enhanced binding affinity and guide the design of more potent therapeutic agents. nih.gov

Beyond specific interactions, computational chemistry is evolving to handle increasingly complex systems. semanticscholar.org The development of linear scaling algorithms and improved functionals for DFT calculations allows for the accurate modeling of systems comprising thousands of atoms. semanticscholar.org This enables the simulation of biaryls in realistic environments, such as in solution or within a protein active site, providing a more holistic understanding of their properties. Computational studies are also being used to propose mechanisms for biaryl formation, for example, suggesting a radical mechanism for the direct coupling of arenes with aryl halides. nih.gov This synergy between computational prediction and experimental validation is accelerating the discovery and optimization of complex biaryl systems.

Novel Catalyst Development Leveraging Biphenyl Chirality

The inherent axial chirality of many substituted biphenyls makes them privileged scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis. nih.gov The development of highly efficient and practical chiral catalysts is a perpetual goal in organic chemistry, and biphenyls are at the forefront of this research. researchgate.netnih.gov

A key strategy involves creating "adjustable" axially chiral biphenyl ligands. nih.govresearchgate.net By systematically modifying substituent groups at various positions on the biphenyl core (e.g., the 3,3', 5,5', and 6,6' positions), researchers can fine-tune the steric and electronic properties of the resulting ligands and catalysts. nih.govresearchgate.netnih.gov This tunability allows for the optimization of reactivity and enantioselectivity for a wide range of chemical transformations. nih.govresearchgate.net

Novel classes of biphenyl-based catalysts are continuously being designed and synthesized. Axially chiral biphenyl-based amine catalysts, for example, have been shown to be effective in asymmetric reactions that proceed through enamine intermediates. rsc.org Another important class is chiral phosphoric acids derived from biphenyl scaffolds. researchgate.net These catalysts have proven effective in asymmetric cyclization reactions. researchgate.net The development of new biphenyl cores, such as CYCNOL and BIPOL, provides a strategic platform for creating a diverse array of ligands, including phosphoramidites and diphosphines, further expanding the toolkit for asymmetric catalysis. nih.gov

Catalyst TypeBiphenyl Scaffold ExampleApplication
Chiral Amine Catalysts Derived from dibromopyrenes. rsc.orgAsymmetric reactions via enamine intermediates. rsc.org
Chiral Phosphoric Acids Based on adjustable biphenyl diols (BIPOL). nih.govresearchgate.netAsymmetric synthesis of spirobiindane derivatives and cyclizations. researchgate.net
Phosphoramidite Ligands Derived from CYCNOL cores. nih.govPalladium-catalyzed asymmetric cycloadditions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.